diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 864926-79-4
VCID: VC5843316
InChI: InChI=1S/C22H24N2O7S/c1-3-28-21(26)18-13-9-10-24(22(27)29-4-2)11-17(13)32-20(18)23-19(25)16-12-30-14-7-5-6-8-15(14)31-16/h5-8,16H,3-4,9-12H2,1-2H3,(H,23,25)
SMILES: CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3COC4=CC=CC=C4O3
Molecular Formula: C22H24N2O7S
Molecular Weight: 460.5

diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

CAS No.: 864926-79-4

Cat. No.: VC5843316

Molecular Formula: C22H24N2O7S

Molecular Weight: 460.5

* For research use only. Not for human or veterinary use.

diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate - 864926-79-4

Specification

CAS No. 864926-79-4
Molecular Formula C22H24N2O7S
Molecular Weight 460.5
IUPAC Name diethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Standard InChI InChI=1S/C22H24N2O7S/c1-3-28-21(26)18-13-9-10-24(22(27)29-4-2)11-17(13)32-20(18)23-19(25)16-12-30-14-7-5-6-8-15(14)31-16/h5-8,16H,3-4,9-12H2,1-2H3,(H,23,25)
Standard InChI Key LOBHCRMYMDQDLJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3COC4=CC=CC=C4O3

Introduction

Structural and Nomenclature Analysis

Chemical Structure

The compound features a thieno[2,3-c]pyridine core fused with a 4,5-dihydrothiophene ring system. Substituents include:

  • Two ethyl dicarboxylate groups at positions 3 and 6.

  • A 2,3-dihydrobenzo[b][1, dioxine-2-carboxamido moiety at position 2, which introduces a benzodioxane ring linked via an amide bond.

The IUPAC name reflects this topology: diethyl 2-(2,3-dihydrobenzo[b][1, dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate.

Structural Analogues

Similar compounds, such as diethyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (PubChem CID: 4200976) , share the thienopyridine backbone but differ in substituent groups. The benzodioxane carboxamide in the target compound may enhance solubility or modulate bioactivity compared to aryl ketone substituents .

Synthetic Pathways

Key Intermediate Synthesis

The synthesis of thienopyridine derivatives typically begins with cyclization reactions. For example, 3-amino-7,8-dihydropyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid (compound 1 in Arkivoc ) undergoes condensation with anhydrides to form fused oxazine rings. A analogous approach could apply here:

  • Cyclization: Reaction of a thiophene-derived amine with diethyl acetylenedicarboxylate under reflux to form the dihydrothienopyridine core.

  • Amide Coupling: Introduction of the benzodioxane carboxamide via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Mechanistic Considerations

The regioselectivity of N-alkylation in similar systems (e.g., pyrido[3',2':4,5]thieno[3,2-d]pyrimidines ) suggests that the ethyl ester groups in the target compound likely direct electrophilic attacks to the pyridine nitrogen, ensuring precise functionalization.

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Expected absorption bands include:

    • 1740–1680 cm⁻¹ for ester (C=O) and amide (C=O) groups.

    • 1250–1150 cm⁻¹ for C-O-C ether linkages in the benzodioxane ring .

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 6.8–7.4 ppm (benzodioxane aromatic protons).

    • ¹³C NMR: Peaks near δ 165–170 ppm for carbonyl carbons .

Solubility and Stability

The ethyl ester groups enhance lipid solubility, while the benzodioxane moiety may improve aqueous solubility via dipole interactions. Stability under acidic conditions is likely limited due to ester hydrolysis susceptibility.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • Biological Screening: Evaluate affinity for neurological targets (e.g., 5-HT receptors).

  • Computational Modeling: Predict ADMET properties using QSAR models.

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